molecular formula C6H4FNO3 B15221204 2-Fluoro-5-hydroxynicotinic acid

2-Fluoro-5-hydroxynicotinic acid

Cat. No.: B15221204
M. Wt: 157.10 g/mol
InChI Key: IZSHZBLHIGOXCP-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxynicotinic acid is an organic compound with the molecular formula C6H4FNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxynicotinic acid typically involves the fluorination of 5-hydroxynicotinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-hydroxynicotinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-hydroxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSHZBLHIGOXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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